molecular formula C14H19NO B143714 3-Methyl-1-(2-phenylethyl)piperidin-4-one CAS No. 129164-39-2

3-Methyl-1-(2-phenylethyl)piperidin-4-one

Cat. No. B143714
CAS RN: 129164-39-2
M. Wt: 217.31 g/mol
InChI Key: FYNKVRCSKRJSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a chemical compound with the molecular formula C14H19NO . It is a pale-yellow to yellow-brown liquid . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

The synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . In one method, Phenyl ethyl 4-piperidone reacts with different amines in the presence of toluene as a solvent. Water is removed and a Schiff base is formed. This Schiff base then undergoes reduction in the presence of Zn-Hg/HCl to obtain the reduced product of the Schiff base .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(2-phenylethyl)piperidin-4-one includes a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The molecular weight of the compound is 217.31 .


Chemical Reactions Analysis

The chemical reactions of 3-Methyl-1-(2-phenylethyl)piperidin-4-one generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . The compound can also undergo phase II metabolic reactions, which include the formation of glucuronide or sulfate conjugates .


Physical And Chemical Properties Analysis

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a pale-yellow to yellow-brown liquid . It has a molecular weight of 217.31 . The compound has a storage temperature of 2-8°C .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . For instance, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a derivative of piperidine, is an important intermediate for the synthesis of Repaglinide, a well-known oral medicine for diabetes .

Biological and Pharmacological Activity

Piperidine derivatives have shown significant biological and pharmacological activity . The presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .

Synthesis of Various Piperidine Derivatives

Scientific literature has documented intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Role in the Pharmaceutical Industry

Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . More than 7000 piperidine-related papers were published during the last five years .

Development of Synthesis Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Discovery and Biological Evaluation of Potential Drugs

The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .

Safety And Hazards

The compound has a hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for 3-Methyl-1-(2-phenylethyl)piperidin-4-one are not mentioned in the search results, it is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

3-methyl-1-(2-phenylethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNKVRCSKRJSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342337
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-phenylethyl)piperidin-4-one

CAS RN

82003-82-5, 129164-39-2
Record name 4-Piperidone, 3-methyl-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.